Cas no 1367939-56-7 (4-chloro-1,2-oxazole-5-carbaldehyde)

4-chloro-1,2-oxazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-chloro-1,2-oxazole-5-carbaldehyde
- 5-Isoxazolecarboxaldehyde, 4-chloro-
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- MDL: MFCD22071342
- インチ: 1S/C4H2ClNO2/c5-3-1-6-8-4(3)2-7/h1-2H
- InChIKey: AKMIABIGJRPXJD-UHFFFAOYSA-N
- SMILES: O1C(C=O)=C(Cl)C=N1
4-chloro-1,2-oxazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325776-0.05g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 0.05g |
$585.0 | 2025-03-18 | |
Enamine | EN300-325776-1.0g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 1.0g |
$2203.0 | 2025-03-18 | |
Enamine | EN300-325776-5.0g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 5.0g |
$6390.0 | 2025-03-18 | |
Enamine | EN300-325776-0.5g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 0.5g |
$1718.0 | 2025-03-18 | |
Enamine | EN300-325776-1g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 1g |
$2203.0 | 2023-09-04 | ||
Enamine | EN300-325776-0.25g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 0.25g |
$1091.0 | 2025-03-18 | |
Enamine | EN300-325776-5g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 5g |
$6390.0 | 2023-09-04 | ||
Enamine | EN300-325776-10g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 10g |
$9474.0 | 2023-09-04 | ||
Enamine | EN300-325776-2.5g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 2.5g |
$4319.0 | 2025-03-18 | |
Enamine | EN300-325776-10.0g |
4-chloro-1,2-oxazole-5-carbaldehyde |
1367939-56-7 | 95.0% | 10.0g |
$9474.0 | 2025-03-18 |
4-chloro-1,2-oxazole-5-carbaldehyde 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
4-chloro-1,2-oxazole-5-carbaldehydeに関する追加情報
Introduction to 4-chloro-1,2-oxazole-5-carbaldehyde (CAS No. 1367939-56-7)
4-chloro-1,2-oxazole-5-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1367939-56-7, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the oxazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The presence of both chloro and aldehyde functional groups makes it a versatile building block for the development of more complex molecules, particularly in medicinal chemistry.
The structure of 4-chloro-1,2-oxazole-5-carbaldehyde consists of a five-membered ring containing an oxygen atom and two carbon atoms, with a chloro substituent at the 4-position and an aldehyde group at the 5-position. This unique arrangement imparts distinct reactivity patterns that have been exploited in various synthetic pathways. The oxazole core is well-documented for its role in bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents.
In recent years, there has been growing interest in oxazole derivatives due to their potential as pharmacophores. The aldehyde functionality in 4-chloro-1,2-oxazole-5-carbaldehyde allows for further derivatization through condensation reactions, forming Schiff bases or participating in Michael additions. These transformations are crucial for constructing more intricate molecular architectures that can modulate biological targets with high specificity.
One of the most compelling aspects of 4-chloro-1,2-oxazole-5-carbaldehyde is its utility in the synthesis of novel therapeutic agents. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have demonstrated its role in generating derivatives that exhibit inhibitory activity against key enzymes like aldose reductase and cyclooxygenase.
The chloro substituent at the 4-position of the oxazole ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. This property has been utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce aryl or amino groups at strategic positions within the molecule. Such modifications can fine-tune pharmacokinetic properties and improve binding affinity to biological receptors.
Recent advancements in computational chemistry have further highlighted the potential of 4-chloro-1,2-oxazole-5-carbaldehyde as a scaffold for drug discovery. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by predicting structural modifications that could enhance drug-like properties.
The pharmaceutical industry has also explored 4-chloro-1,2-oxazole-5-carbaldehyde for its role in developing antiviral agents. Oxazole derivatives have shown promise against viral proteases and polymerases, making them attractive candidates for therapeutic intervention. The aldehyde group serves as a handle for covalent inhibition strategies, which can be particularly effective against rapidly mutating viruses.
Synthetic methodologies have been refined to improve the accessibility of 4-chloro-1,2-oxazole-5-carbaldehyde, ensuring high yields and purity suitable for industrial applications. Catalytic processes have been developed to minimize byproduct formation, aligning with green chemistry principles that emphasize sustainability and environmental responsibility.
The versatility of 4-chloro-1,2-oxazole-5-carbaldehyde extends beyond pharmaceuticals into agrochemicals and material science. Its derivatives have been investigated for their potential as herbicides or fungicides due to their ability to disrupt essential biological processes in pests. Additionally, functionalized oxazoles contribute to advanced materials with applications in optoelectronics and coatings.
Future research directions may focus on exploring new synthetic pathways that enhance the efficiency of producing 4-chloro-1,2-oxazole-5-carbaldehyde and its derivatives. Innovations in flow chemistry and biocatalysis could provide sustainable alternatives to traditional batch processing methods. Furthermore, interdisciplinary collaborations between chemists and biologists will continue to uncover novel applications for this compound.
In conclusion,4-chloro-1,2-oxazole-5-carbaldehyde (CAS No. 1367939-56-7) represents a valuable asset in synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse functionalization strategies that drive innovation in drug discovery and material science alike.
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